molecular formula C9H8ClF2NO B7479896 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide

2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide

Cat. No. B7479896
M. Wt: 219.61 g/mol
InChI Key: JSWNHMYPESEEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DAA1106 and belongs to the family of benzamide derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide involves its binding to the PBR. The PBR has a high affinity for benzodiazepine ligands, and 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide has been shown to bind to the PBR with high specificity and affinity. The binding of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide to the PBR can be visualized using imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide are primarily related to its binding to the PBR. The PBR has been implicated in several cellular processes such as apoptosis, inflammation, and steroidogenesis. Therefore, the binding of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide to the PBR can modulate these processes. For example, the binding of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide to the PBR has been shown to reduce inflammation in animal models of inflammatory bowel disease. Additionally, the binding of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide to the PBR has been shown to modulate the activity of the mitochondrial permeability transition pore, which is involved in apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide in lab experiments are primarily related to its high specificity and affinity for the PBR. This allows for the visualization of the PBR using imaging techniques such as PET and SPECT. Additionally, the binding of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide to the PBR can modulate various cellular processes, making it a useful tool for studying the role of the PBR in disease.
The limitations of using 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide in lab experiments are primarily related to its potential toxicity. While 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide has been shown to be relatively safe in animal studies, its long-term effects on human health are unknown. Additionally, the synthesis of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide. One direction is the development of new ligands for the PBR that have improved specificity and affinity. Additionally, the use of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide in combination with other imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT) could provide more detailed information about the role of the PBR in disease. Finally, the development of new animal models that mimic human disease could provide more insight into the potential therapeutic applications of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide.
Conclusion:
In conclusion, 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is primarily used as a ligand for imaging studies of the PBR, which is involved in various cellular processes such as apoptosis, inflammation, and steroidogenesis. The binding of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide to the PBR can modulate these processes, making it a useful tool for studying the role of the PBR in disease. While there are limitations to its use in lab experiments, there are several future directions for the study of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide that could provide more insight into its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide involves the reaction between 2,5-difluorobenzyl chloride and N-chloroacetyl glycine methyl ester. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The product is then purified by column chromatography to obtain pure 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide.

Scientific Research Applications

2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide has been extensively studied for its potential applications in scientific research. It is primarily used as a ligand for imaging studies of the peripheral benzodiazepine receptor (PBR). The PBR is a translocator protein that is located in the outer mitochondrial membrane and is involved in various cellular processes such as apoptosis, inflammation, and steroidogenesis. The PBR has been implicated in several diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Therefore, the development of ligands for the PBR is of great interest in the field of drug discovery.

properties

IUPAC Name

2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO/c10-4-9(14)13-5-6-3-7(11)1-2-8(6)12/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWNHMYPESEEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CNC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,5-difluorobenzyl)acetamide

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